molecular formula C11H15NO2 B114338 2-Amino-3-butylbenzoic acid CAS No. 154551-50-5

2-Amino-3-butylbenzoic acid

Cat. No.: B114338
CAS No.: 154551-50-5
M. Wt: 193.24 g/mol
InChI Key: NKTYULVXSQNINE-UHFFFAOYSA-N
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Description

2-Amino-3-butylbenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 2-position and a butyl chain at the 3-position of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science, where substituent size and electronic properties dictate reactivity and applications .

Properties

CAS No.

154551-50-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-3-butylbenzoic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-5-8-6-4-7-9(10(8)12)11(13)14/h4,6-7H,2-3,5,12H2,1H3,(H,13,14)

InChI Key

NKTYULVXSQNINE-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=CC=C1)C(=O)O)N

Canonical SMILES

CCCCC1=C(C(=CC=C1)C(=O)O)N

Synonyms

Benzoic acid, 2-amino-3-butyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-amino-3-butylbenzoic acid with its closest analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (Predicted)
This compound C₁₁H₁₅NO₂ -NH₂ (2), -C₄H₉ (3) 193.24 2 3 ~2.8*
2-Amino-3-methylbenzoic acid C₈H₉NO₂ -NH₂ (2), -CH₃ (3) 151.16 2 3 1.5
2-Amino-5-bromo-3-methylbenzoic acid C₈H₈BrNO₂ -NH₂ (2), -CH₃ (3), -Br (5) 230.06 2 3 2.4
2-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ -NH₂ (2), -Cl (3) 171.58 2 3 1.8

*Predicted using group contribution methods due to lack of experimental data.

Key Observations :

  • Substituent Effects: The butyl group in this compound significantly increases molecular weight and hydrophobicity (higher LogP) compared to methyl or halogen substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • The butyl group, being electron-donating, may stabilize intermediates in synthesis .

Reactivity Comparison :

  • Acid-Base Behavior: All analogs retain the carboxylic acid group (pKa ~2–3) and amino group (pKa ~4–5), enabling zwitterionic forms in aqueous solutions.
  • Derivatization Potential: The butyl chain may facilitate esterification or amidation reactions for prodrug development, similar to methyl-substituted analogs used in drug delivery .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Amino-3-butylbenzoic acid in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust formation via controlled weighing in fume hoods. In case of accidental release, collect material using non-sparking tools and dispose of it as hazardous waste . Ensure proper ventilation (<0.1 mg/m³ air) and wash hands thoroughly after handling. For spills, avoid aqueous rinsing to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound derivatives for structural diversification?

  • Methodological Answer : Employ regioselective substitution reactions at the benzoic acid core. For example, bromination at the 3-position (as seen in 2-Amino-3-bromobenzoic acid synthesis) requires controlled stoichiometry of bromine sources (e.g., NBS) in anhydrous DCM at 0–5°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify derivatives via recrystallization (ethanol/water) .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use 1H/13C NMR (DMSO-d6) to confirm substitution patterns and amine proton integration. FT-IR (ATR mode) identifies key functional groups: carboxylic acid (C=O stretch ~1680 cm⁻¹) and primary amine (N–H bend ~1600 cm⁻¹). LC-MS (ESI+ mode) validates molecular ion peaks and detects impurities ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Methodological Answer : Design pH-controlled stability studies (pH 2–12) using buffered solutions. Monitor degradation via HPLC-UV (C18 column, 254 nm) at 25°C/40°C. Compare kinetic data (Arrhenius plots) to identify pH-dependent decomposition pathways. Conflicting results may arise from buffer-specific interactions (e.g., phosphate vs. acetate) or oxidation by dissolved oxygen .

Q. What mechanistic insights guide the design of this compound-based bioactive compounds?

  • Methodological Answer : Target the carboxylic acid and amine groups for derivatization. For antimicrobial activity, introduce lipophilic substituents (e.g., alkyl chains) to enhance membrane permeability. Use molecular docking (AutoDock Vina) to predict binding affinity against target enzymes (e.g., DHPS for sulfonamide analogs). Validate via in vitro MIC assays against Gram-positive/negative strains .

Q. How should researchers approach conflicting data on the compound’s thermal stability during storage?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via GC-MS headspace (for volatile byproducts) and XRD (for polymorphic changes). Discrepancies may stem from residual solvents (e.g., ethanol) or moisture content; use Karl Fischer titration to control water levels ≤0.2% .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Optimize protecting groups (e.g., Boc for amines) to prevent side reactions. For the final hydrolysis step (ester to acid), use NaOH/THF/H2O (1:3:1) at 60°C for 4 hours, achieving ≥85% yield. Monitor intermediates via inline IR spectroscopy to detect incomplete conversions early .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity) and replicate experiments under standardized conditions .
  • Experimental Design : Follow QbD principles—define Critical Quality Attributes (CQAs) like purity, solubility, and crystallinity early in synthetic workflows .

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